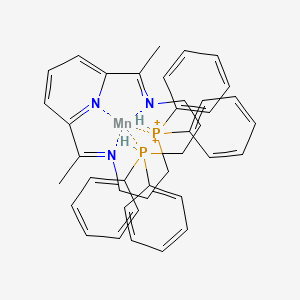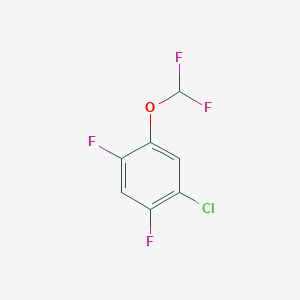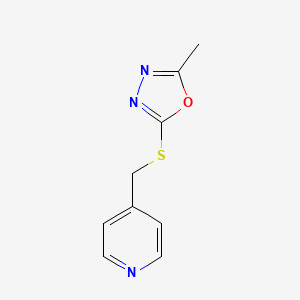
2-(4-Butylphenyl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butylphenyl)-1,3,2-dioxaborinane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is part of the larger family of boronic esters, which are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
4-Butylphenylboronic acid+Pinacol→this compound+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to speed up the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Butylphenyl)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent hydrocarbon.
Substitution: The boronic ester group can be substituted with other functional groups through various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are frequently employed, using palladium(0) complexes as catalysts and bases like potassium carbonate.
Major Products
Oxidation: 4-Butylphenylboronic acid.
Reduction: 4-Butylbenzene.
Substitution: Various substituted phenyl derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
2-(4-Butylphenyl)-1,3,2-dioxaborinane is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2-(4-Butylphenyl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used as the coupling partner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Butylphenylboronic acid
- 2-(4-Butylphenyl)vinylboronic acid pinacol ester
Uniqueness
2-(4-Butylphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts greater stability compared to other boronic acids and esters. This stability makes it particularly useful in reactions that require harsh conditions or prolonged reaction times .
Eigenschaften
Molekularformel |
C13H19BO2 |
|---|---|
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
2-(4-butylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO2/c1-2-3-5-12-6-8-13(9-7-12)14-15-10-4-11-16-14/h6-9H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
XMSXJXBOZLATQF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)C2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


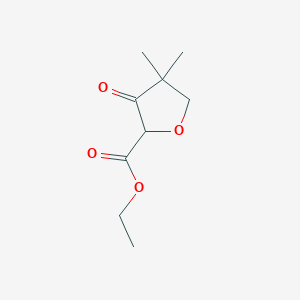
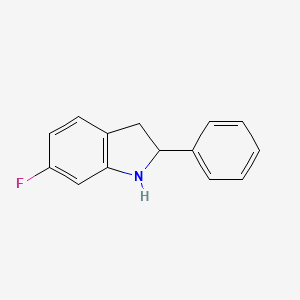
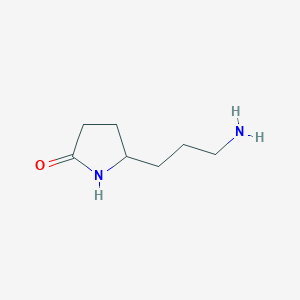
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)


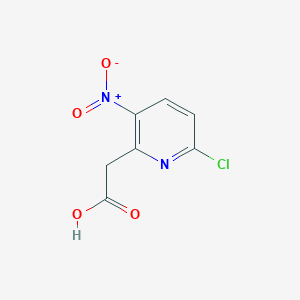
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)


